

# Technical Guide: 4'-Hydroxybutyranilide Safety, Handling, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4'-Hydroxybutyranilide

CAS No.: 101-91-7

Cat. No.: B093819

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CAS: 101-91-7 | Formula: C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | Synonyms: N-(4-Hydroxyphenyl)butanamide, N-Butyryl-p-aminophenol[1][2][3]

## Executive Summary

**4'-Hydroxybutyranilide** is a structural analog of Acetaminophen (Paracetamol) where the acetyl group is replaced by a butyryl chain. While often utilized as a chemical intermediate or a reference standard in structure-activity relationship (SAR) studies of analgesics, it presents specific stability and toxicity challenges. This guide provides a technical framework for the safe handling, synthesis of reference material, and analytical control of this compound, distinguishing it from related impurities like 4-Aminophenol (Paracetamol Impurity K).

## Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the physical properties is the first line of defense in establishing safety protocols.

Property	Specification	Relevance to Handling
CAS Number	101-91-7	Unique Identifier for inventory/SDS.
Molecular Weight	179.22 g/mol	Calculation of molarity for standards.[4]
Appearance	White to off-white crystalline powder	Visual purity check; discoloration implies oxidation.
Melting Point	139–141 °C	Verification of identity; high enough to be solid at RT.
Solubility	Soluble in MeOH, EtOH, DMSO; poor in water	Requires organic solvents for stock solution prep.
pKa	~9.5 (Phenolic OH)	pH-dependent solubility; ionizes in basic media.

## Part 2: Toxicology & Safety Assessment

Core Hazard: The primary toxicological concern with **4'-Hydroxybutyranilide** is its metabolic or hydrolytic conversion to 4-Aminophenol, a known nephrotoxin and skin sensitizer.

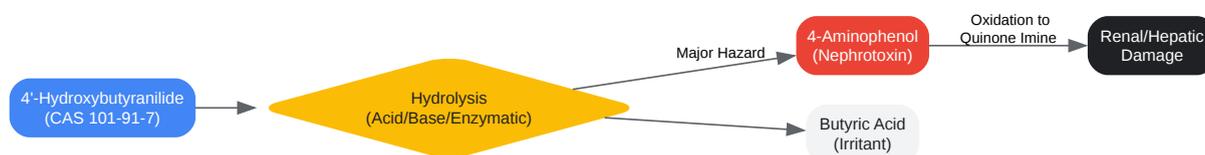
### 2.1 Mechanism of Toxicity (The "Why")

Unlike simple irritants, anilides can undergo hydrolysis in vivo or in vitro under acidic/basic conditions.

- Direct Effect: Causes Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335).[3]
- Latent Effect: Hydrolysis yields butyric acid and 4-aminophenol. The latter oxidizes to quinone imines, which deplete glutathione and cause renal tubular necrosis.

### 2.2 Visualizing the Hazard Pathway

The following diagram illustrates the degradation logic that dictates our safety constraints.



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Figure 1: Hydrolytic degradation pathway leading to toxic metabolites.

## Part 3: Handling & Storage Protocols[9]

Trustworthiness Rule: Treat all powders as if they are their most toxic metabolite.

### 3.1 Engineering Controls

- Primary Barrier: All weighing and transfer of the solid must occur within a Class II Biological Safety Cabinet or a certified Chemical Fume Hood.
- Airflow: Face velocity must be maintained at 0.5 m/s (100 fpm) to prevent dust regurgitation.

### 3.2 Personal Protective Equipment (PPE)

- Gloves: Nitrile (Double-gloving recommended). Anilides can permeate latex.
- Respiratory: If working outside a hood (not recommended), use an N95 or P100 particulate respirator.
- Eyes: Chemical splash goggles.

### 3.3 Storage & Stability

- Condition: Store at 2–8°C (Refrigerated).
- Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent phenolic oxidation (browning).
- Incompatibility: Keep away from strong oxidizing agents and strong acids (triggers hydrolysis).

## Part 4: Experimental Protocols

### 4.1 Synthesis of Reference Standard

Context: Researchers often require **4'-Hydroxybutyranilide** as an impurity marker or internal standard. Reaction: Acylation of 4-aminophenol with butyric anhydride.

Step-by-Step Methodology:

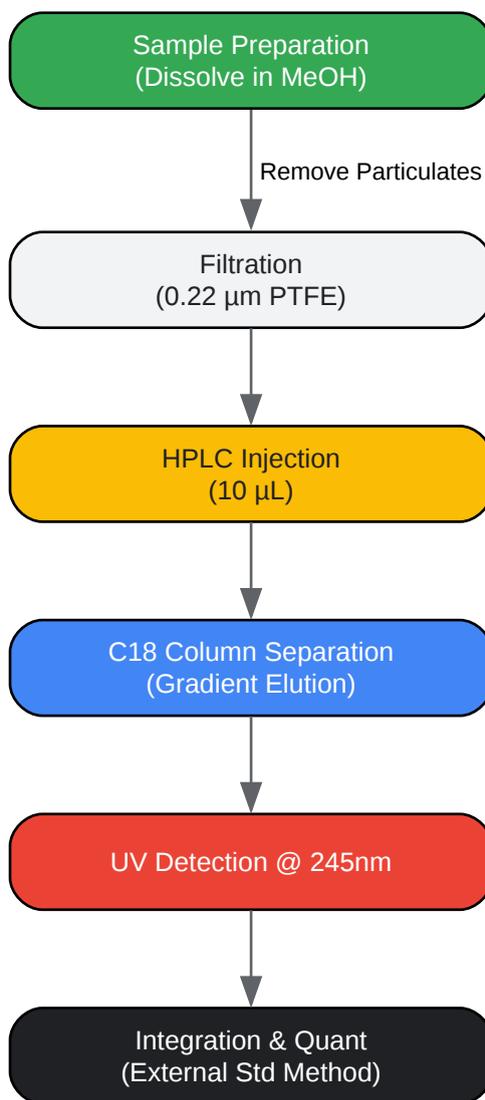
- Preparation: In a 250 mL round-bottom flask, suspend 4-Aminophenol (10.9 g, 0.1 mol) in Water (30 mL).
- Acylation: Add Butyric Anhydride (17.4 g, 0.11 mol) dropwise over 15 minutes while stirring vigorously.
  - Note: The reaction is exothermic. Maintain temperature <60°C to prevent di-acylation (O-acylation).
- Heating: Heat the mixture to gentle reflux for 30 minutes to ensure completion.
- Crystallization: Cool the solution in an ice bath (0–5°C). The product will precipitate as white crystals.
- Purification: Filter the solid. Recrystallize from 50% aqueous ethanol to remove unreacted 4-aminophenol (which is highly soluble in water) and butyric acid.
- Drying: Dry in a vacuum oven at 50°C for 4 hours.
  - Target Yield: ~85-90%.
  - Target MP: 139–141°C.

### 4.2 Analytical Detection (HPLC-UV)

Context: Validated method for detecting **4'-Hydroxybutyranilide** in the presence of Paracetamol.

Parameter	Condition
Column	C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A	0.1% Orthophosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 5% B; 5-20 min: 5% → 80% B
Flow Rate	1.0 mL/min
Detection	UV @ 245 nm (Max absorption for acetanilides)
Retention Time	Expect elution after Paracetamol due to the longer butyryl chain increasing lipophilicity.

### 4.3 Analytical Workflow Visualization



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Figure 2: Standardized workflow for HPLC analysis of anilide derivatives.

## References

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## Sources

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Address: 3281 E Guasti Rd

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